molecular formula C9H16N2O5 B081843 Asp-Val CAS No. 13433-04-0

Asp-Val

Cat. No. B081843
CAS RN: 13433-04-0
M. Wt: 232.23 g/mol
InChI Key: CPMKYMGGYUFOHS-FSPLSTOPSA-N
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Description

Synthesis Analysis

The synthesis of Asp-Val and related peptides involves methods ranging from classical solution-phase synthesis to modern solid-phase peptide synthesis techniques. Protease-catalyzed, kinetically controlled synthesis in organic solvents has been studied, with conditions optimized for high yield production of precursor dipeptides like Z-Asp-Val-NH2, demonstrating the efficiency of enzymatic methods in peptide bond formation (Li et al., 2008). Additionally, the stereoselective synthesis of cyclic pseudodipeptides containing Asp and Val units showcases advanced techniques for producing peptides with specific structural and conformational characteristics (Balducci et al., 2006).

Molecular Structure Analysis

The molecular structure of Asp-Val-containing peptides has been analyzed using techniques such as NMR, IR spectroscopy, and crystallography. These studies reveal the conformational preferences and structural features critical for their biological activity and stability. For instance, the crystal structure analysis of peptides similar to Asp-Val illustrates the importance of specific amino acid sequences in determining the overall peptide structure and its interaction with metal ions, which is crucial for understanding the peptide's function and reactivity (Myari et al., 2001).

Chemical Reactions and Properties

The chemical reactivity of Asp-Val-containing peptides involves interactions with enzymes and substrates, highlighting their role in enzymatic catalysis and substrate specificity. The editing domain of valyl-tRNA synthetase, for instance, discriminates against non-cognate amino acids through specific structural and conformational changes, ensuring high fidelity in protein synthesis (Fukunaga & Yokoyama, 2005).

Physical Properties Analysis

The physical properties of Asp-Val and related peptides, such as solubility, stability, and phase behavior, are influenced by their molecular structure and environmental conditions. Research into these properties is essential for the development of peptide-based therapeutics and materials. For example, studies on the thermostability of biologically active proteins incorporating Asp-Val sequences offer insights into designing peptides with enhanced stability and functionality under extreme conditions (Kobatake et al., 2000).

Chemical Properties Analysis

The chemical properties of Asp-Val, such as its reactivity in peptide bond formation and participation in enzymatic reactions, are critical for its biological functions. The protease-catalyzed synthesis of Asp-Val-related peptides and their role in the biosynthesis of complex peptides demonstrate the versatility and specificity of these amino acid sequences in biochemical processes (Scherkenbeck, Chen, & Haynes, 2002).

Scientific Research Applications

  • Protein Degradation and Stability : Aspartyl and asparaginyl residues, including those in the context of peptides like Asp-Val, are involved in deamidation, isomerization, and racemization reactions that can alter protein structure and function. These reactions contribute to the nonenzymatic degradation of proteins, particularly in cells like erythrocytes and eye lenses where proteins need to function for extended periods (Geiger & Clarke, 1987).

  • Neurobiology and Pharmacology : Valproic acid, an anticonvulsant, affects brain concentrations of aspartic acid. This impact on aspartic acid levels is thought to be associated with GABAergic mechanisms and has implications for the treatment of conditions like schizophrenia (Ko et al., 1985).

  • Muscle Protein Metabolism : The amino acid composition and enzyme activities of aspartyl- and valyl-tRNA synthetases, which are critical for protein synthesis, vary between muscles of fasted and non-fasted rabbits. These differences might influence protein synthesis under extreme bodily states (Gulyi et al., 1987).

  • Immune System Function : A synthetic pentapeptide including aspartyl-valyl sequence exhibited biological activity characteristic of the thymic hormone thymopoietin. This suggests potential therapeutic applications in modulating immune responses (Goldstein et al., 1979).

  • Cancer Treatment and Drug Development : Aspartyl hemiacetals and related compounds have been explored as reversible inhibitors of interleukin-1 beta converting enzyme (ICE), which are of interest in developing anti-inflammatory and anti-cancer treatments (Graybill et al., 2009).

  • Metabolic Pathways in Plants : Studies on γ-aminobutyric acid in plants show that it regulates metabolic pathways involving amino acids like aspartic acid and valine, contributing to heat tolerance in certain grass species (Li et al., 2016).

  • Apoptosis and Cancer Therapy : Research on caspase activation in cancer cells has explored peptides containing aspartic-valyl sequences. These studies are significant for understanding how chemotherapeutic agents induce cell death in cancer treatments (Benjamin et al., 1998).

Future Directions

The future directions of Asp-Val research could involve further exploration of its biological roles and potential applications. For instance, its role as a metabolite suggests that it could be involved in various metabolic processes, which could be a focus of future research .

properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O5/c1-4(2)7(9(15)16)11-8(14)5(10)3-6(12)13/h4-5,7H,3,10H2,1-2H3,(H,11,14)(H,12,13)(H,15,16)/t5-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMKYMGGYUFOHS-FSPLSTOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001314995
Record name L-α-Aspartyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Asp-Val

CAS RN

13433-04-0
Record name L-α-Aspartyl-L-valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13433-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-α-Aspartyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32,300
Citations
PRE Mittl, S Di Marco, JF Krebs, X Bai… - Journal of Biological …, 1997 - ASBMB
… The three-dimensional structure of human CPP32 in complex with the irreversible tetrapeptide inhibitor acetyl-Asp-Val-Ala-Asp fluoromethyl ketone was determined by x-ray …
Number of citations: 363 www.jbc.org
S Jin, Y Wang, H Zhu, Y Wang, S Zhao, M Zhao, J Liu… - ACS …, 2013 - ACS Publications
… To overcome this issue, a small-molecule thrombus-targeting drug delivery system, aspirin-Arg-Gly-Asp-Val (A-RGDV), is developed by covalently linking Arg-Gly-Asp-Val tetrapeptide …
Number of citations: 47 pubs.acs.org
S Yu, Y Gao, X Mei, T Ren, S Liang… - ACS Applied Materials …, 2016 - ACS Publications
… Then, a density gradient of thiol-functionalized Arg-Glu-Asp-Val (REDV) peptide was prepared on the HA layer via thiol-ene click chemistry and the continuous injection method. The …
Number of citations: 62 pubs.acs.org
M CristinaáCringoli, RD Zorzi - Chemical Communications, 2020 - pubs.rsc.org
The uncapped tripeptide DPhe-Phe-Leu acts as self-assembly template to yield supramolecular hydrogel biomaterials. As an example, self-assembling DPhe-Phe-Leu-Asp-Val …
Number of citations: 30 pubs.rsc.org
QK Lin, Y Hou, KF Ren, J Ji - Thin Solid Films, 2012 - Elsevier
… The specific ECs adhesive peptide sequence Arg-Glu-Asp-Val (REDV) was then immobilized onto the pristine multilayer and the cell responses of ECs and smooth muscle cells (SMCs) …
Number of citations: 49 www.sciencedirect.com
Y Wu, L Chang, J Li, L Wang… - Journal of Biomaterials …, 2020 - journals.sagepub.com
Magnesium alloy is generally accepted as a potential cardiovascular stent material due to its good mechanical properties, biocompatibility, and biodegradability, and has become one of …
Number of citations: 24 journals.sagepub.com
Y Choi, E Kim, Y Lee, MH Han, IC Kang - Proteomics, 2010 - Wiley Online Library
… proteomic technology using protein chip and molecular simulation was used to demonstrate a novel biomolecular interaction between P11, a peptide containing the Ser‐Asp‐Val (SDV) …
AS Dutta, M Crowther, JJ Gormley… - Journal of Peptide …, 2000 - Wiley Online Library
Potent monomeric and dimeric cyclic peptide very late antigen‐4 (VLA‐4) inhibitors have been designed based on a tetrapeptide (Ile‐Leu‐Asp‐Val) sequence present in a 25‐amino …
Number of citations: 45 onlinelibrary.wiley.com
RG Schneider, TS Hosty, G Tomlin, R Atkins… - Biochemical …, 1975 - Springer
A new hemoglobin variant found in a mother and her child was characterized by column chromatography of the tryptic hydrolysate of the aminoethylated, glycinamidated β-chain, …
Number of citations: 19 link.springer.com
JH Viles, JBO Mitchell, SL Gough… - European journal of …, 1996 - Wiley Online Library
The aqueous solution structure of the cyclic pentapeptide cyclo(‐Ser‐d‐Leu‐Asp‐Val‐Pro‐) has been determined by two‐dimensional 1 H‐NMR spectroscopy, combined with a …
Number of citations: 37 febs.onlinelibrary.wiley.com

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